molecular formula C47H70O15S B1432143 Methoxytrityl-S-PEG12-acid CAS No. 1334169-94-6

Methoxytrityl-S-PEG12-acid

Cat. No.: B1432143
CAS No.: 1334169-94-6
M. Wt: 907.1 g/mol
InChI Key: GEHVFVYKJUPYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxytrityl-S-PEG12-acid is a compound that features a methoxytrityl (Mmt)-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. This compound is part of the dPEG® product line, which is known for its unique technology platform of single molecular weight polyethylene glycol (PEG) compounds. These compounds are tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotechnology applications .

Preparation Methods

Methoxytrityl-S-PEG12-acid is synthesized by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The dPEG®12 linker is functionalized with a methoxytrityl-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. The Mmt protecting group is easily removed under relatively mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) .

Mechanism of Action

Methoxytrityl-S-PEG12-acid exerts its effects by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The Mmt protecting group is removed under mild conditions, generating a reactive thiol that can form disulfide bonds or react with thiol-reactive groups. This allows for a broad range of applications where the compound can be employed to convert an amine to a thiol .

Comparison with Similar Compounds

Methoxytrityl-S-PEG12-acid is unique due to its specific functional groups and the dPEG® technology platform. Similar compounds include other dPEG® spacers and linkers that are tailored to meet specific physical and chemical requirements in various applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHVFVYKJUPYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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